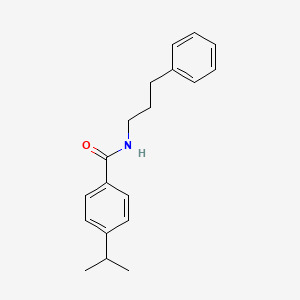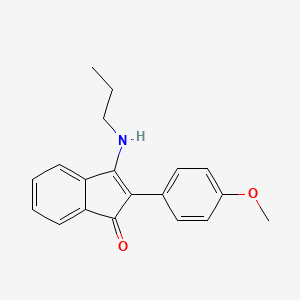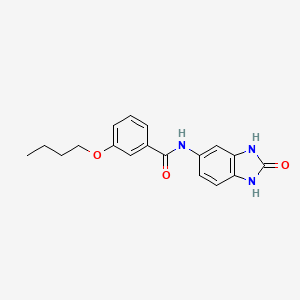![molecular formula C27H28ClN3O4 B4630772 4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4630772.png)
4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one" often involves multi-step reactions, including the formation of oxazolyl and piperazinyl components, followed by their integration with chromen-2-one structures. While specific synthesis pathways for this compound are not directly available, related studies demonstrate the use of methods such as reductive amination, cyclization, and Michael addition to synthesize similar complex molecules (Wujec & Typek, 2023).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds reveals detailed insights into the arrangement of atoms and the spatial configuration. For instance, the crystal structure of "3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one" provides a glimpse into the potential structural aspects of our target molecule, highlighting monoclinic crystal system features and p-p stacking leading to linear chain formations (Manolov, Morgenstern, & Hegetschweiler, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The compound has been studied for its potential in synthesizing new chemical entities with antimicrobial properties. For example, derivatives of 1,2,4-triazole, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives demonstrated good to moderate activities against various microorganisms, indicating the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2010).
Structural Analysis and Crystallography
The compound's structure and crystalline form have been of interest in crystallography research. Studies on similar chromene derivatives have elucidated their crystal structures, providing insights into their molecular conformations and interactions. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds, which can influence their biological activities and solubility (Manolov et al., 2012).
Anticancer Potential
Derivatives of chromene, akin to the compound , have been synthesized and assessed for their cytotoxicity against various cancer cell lines. These studies have found certain derivatives to exhibit potent activity, suggesting the potential of such compounds in anticancer drug development. The ability to induce apoptosis in cancer cells has been a particular focus, highlighting the therapeutic potential of these chemical entities (Mahmoodi et al., 2010).
Solubility and Pharmacokinetics
The solubility and partitioning behavior of similar triazole derivatives have been studied, revealing their solubility in various solvents and biological relevance. These properties are crucial for drug design, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of potential pharmaceuticals. Understanding the solubility and thermodynamics of these compounds can aid in optimizing their pharmacokinetic properties for better therapeutic efficacy (Volkova et al., 2020).
Catalysis and Synthetic Applications
Research into the use of polystyrene-supported catalysts for the synthesis of Warfarin and its analogues, including structures similar to the compound in discussion, showcases the broader synthetic applications of these chemical entities. Such studies contribute to the development of more efficient and environmentally friendly synthetic routes for pharmaceuticals, demonstrating the versatility of these compounds in organic synthesis (Alonzi et al., 2014).
Propiedades
IUPAC Name |
4-[[4-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methyl]-6-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3O4/c1-3-33-22-7-8-25-23(15-22)20(14-26(32)35-25)16-30-9-11-31(12-10-30)17-24-18(2)34-27(29-24)19-5-4-6-21(28)13-19/h4-8,13-15H,3,9-12,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECWXFKOSKEVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



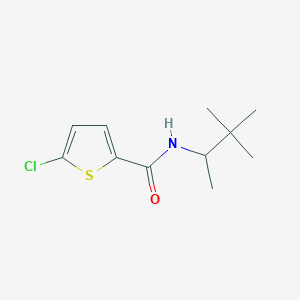
methyl]-8-quinolinol](/img/structure/B4630691.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4630698.png)
![methyl {4-bromo-2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4630700.png)
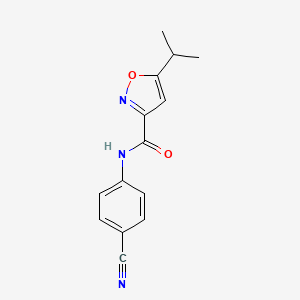

![1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4630738.png)
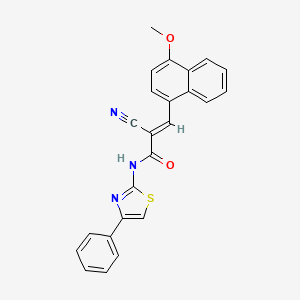
![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4630750.png)
![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B4630760.png)
